8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione
Description
Properties
IUPAC Name |
8-iodo-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBBBGFLPWOTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NC(=O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of N-(2-alkynyl)aryl benzamides. A gold(I)-catalyzed cycloisomerization procedure is often employed, which allows for the chemoselective oxygen cyclization via the 6-exo-dig pathway. This method yields the desired heterocycles in modest to good chemical yields under mild reaction conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) and copper(I) iodide (CuI) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Material Science: The oxazine ring structure is of interest for developing heat-resistant and electronic materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit cell proliferation by targeting specific enzymes and receptors involved in cell growth and survival . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Halogen Effects : Iodine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems but reduce solubility compared to fluoro or methoxy derivatives.
- Regiochemistry : Substituents at the 8-position (e.g., 8-F, 8-I) may sterically hinder interactions with target proteins compared to 6-position analogs .
- Core Modifications : Quinazoline derivatives (e.g., ) exhibit divergent applications (e.g., PET tracers) due to altered electronic properties .
Biological Activity
8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the oxazine family and is characterized by the presence of an iodine atom at the 8th position of the benzo[d][1,3]oxazine ring. Research indicates that it may have applications in antimicrobial and anticancer therapies.
The molecular formula of this compound is CHINO, with a molecular weight of approximately 289.03 g/mol. The compound features a unique structure that influences its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | S. aureus | 25 | 50 |
| Coumarin Derivative A | E. coli | 30 | 25 |
| Coumarin Derivative B | Klebsiella pneumoniae | 28 | 30 |
The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances the antimicrobial efficacy of these compounds .
Anticancer Activity
The anticancer properties of this compound are under investigation. Preliminary findings indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor binding .
Case Study: Anticancer Potential
A study evaluated the cytotoxic effects of several oxazine derivatives on human cancer cell lines. The results demonstrated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, leading to apoptosis in cancer cells.
- Receptor Binding : It can potentially bind to receptors that regulate cell growth and proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
